Cas no 344298-96-0 (4-Aminobiphenyl-d9)

4-Aminobiphenyl-d9 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl-2,2',3,3',4',5,5',6,6'-d9]-4-amine(9CI)
- 4-Aminobiphenyl-d9
- 4-AMINOBIPHENYL D9
- 4-Aminobiphenyl-d91000µg
- 4-AMINODIPHENYL-D9
- 4-Aminobiphenyl D9 100 microg/mL in Acetone
- 344298-96-0
- 4-Aminobiphenyl-d9, 98 atom % D
- [1,1'-Biphenyl-2,2',3,3',4',5,5',6,6'-d9]-4-amine (9CI); 4-Aminobiphenyl D9
- D99331
- d9-4-aminobiphenyl
- (?H?)-[1,1'-biphenyl]-4-amine
- 2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)aniline
-
- インチ: InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D
- InChIKey: DMVOXQPQNTYEKQ-LOIXRAQWSA-N
- ほほえんだ: [2H]C1C([2H])=C([2H])C(C2C([2H])=C([2H])C(N)=C([2H])C=2[2H])=C([2H])C=1[2H]
計算された属性
- せいみつぶんしりょう: 178.14600
- どういたいしつりょう: 178.145640069g/mol
- 同位体原子数: 9
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 26.02000
- LogP: 3.51700
4-Aminobiphenyl-d9 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A601797-10mg |
4-Aminobiphenyl-d9 |
344298-96-0 | 10mg |
$ 142.00 | 2023-09-08 | ||
1PlusChem | 1P00C04O-100mg |
4-AMINODIPHENYL-D9 |
344298-96-0 | 100mg |
$809.00 | 2025-02-25 | ||
1PlusChem | 1P00C04O-50mg |
4-AMINODIPHENYL-D9 |
344298-96-0 | 50mg |
$545.00 | 2025-02-25 | ||
TRC | A601797-2mg |
4-Aminobiphenyl-d9 |
344298-96-0 | 2mg |
$ 81.00 | 2023-09-08 | ||
TRC | A601797-1mg |
4-Aminobiphenyl-d9 |
344298-96-0 | 1mg |
$ 58.00 | 2023-09-08 | ||
A2B Chem LLC | AF59240-100mg |
4-AMINODIPHENYL-D9 |
344298-96-0 | 100mg |
$809.00 | 2024-04-20 | ||
A2B Chem LLC | AF59240-50mg |
4-AMINODIPHENYL-D9 |
344298-96-0 | 50mg |
$545.00 | 2024-04-20 |
4-Aminobiphenyl-d9 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
4-Aminobiphenyl-d9に関する追加情報
4-Aminobiphenyl-d9 (CAS No. 344298-96-0): An Overview of a Deuterated Aromatic Amine
4-Aminobiphenyl-d9 (CAS No. 344298-96-0) is a deuterated derivative of the aromatic amine 4-aminobiphenyl. This compound is of significant interest in various fields, including organic synthesis, pharmaceutical research, and analytical chemistry. The deuterium atoms in 4-Aminobiphenyl-d9 provide unique advantages in terms of stability and detectability, making it a valuable tool for researchers and scientists.
The chemical structure of 4-Aminobiphenyl-d9 consists of two phenyl rings connected by a single bond, with an amino group (-NH2) attached to the fourth carbon atom of one of the rings. The deuterium atoms are substituted for hydrogen atoms at specific positions, enhancing the compound's isotopic purity and providing distinct spectroscopic properties. These properties are particularly useful in nuclear magnetic resonance (NMR) spectroscopy, where deuterated compounds can be easily distinguished from their non-deuterated counterparts.
In recent years, the use of deuterated compounds has gained traction in pharmaceutical research due to their potential to improve drug metabolism and pharmacokinetic properties. Deuteration can lead to increased metabolic stability, reduced toxicity, and improved bioavailability, making 4-Aminobiphenyl-d9 an attractive candidate for drug development. Studies have shown that deuterium substitution can significantly alter the metabolic pathways of drugs, thereby extending their half-life and enhancing their therapeutic efficacy.
4-Aminobiphenyl-d9 has also found applications in the field of materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of deuterium atoms can influence the electronic structure and charge transport properties of these materials, potentially leading to improved device performance.
In analytical chemistry, 4-Aminobiphenyl-d9 serves as an internal standard for quantitative analysis. The isotopic difference between the deuterated and non-deuterated forms allows for precise quantification of target analytes in complex matrices. This is particularly useful in environmental monitoring, where trace levels of contaminants need to be accurately measured.
The synthesis of 4-Aminobiphenyl-d9 involves several steps, including the preparation of the corresponding phenyl ring precursors and subsequent coupling reactions. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthesis strategies, reducing the overall impact on the environment.
Safety considerations are paramount when handling 4-Aminobiphenyl-d9. While it is not classified as a hazardous material, proper handling and storage practices should be followed to ensure workplace safety. Researchers should adhere to standard laboratory protocols and use appropriate personal protective equipment (PPE) when working with this compound.
In conclusion, 4-Aminobiphenyl-d9 (CAS No. 344298-96-0) is a versatile deuterated aromatic amine with a wide range of applications in pharmaceutical research, materials science, and analytical chemistry. Its unique properties make it an invaluable tool for scientists and researchers working in these fields. As ongoing research continues to uncover new applications and benefits, the importance of compounds like 4-Aminobiphenyl-d9 is likely to grow.
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